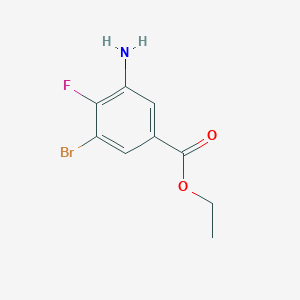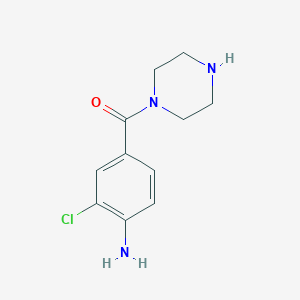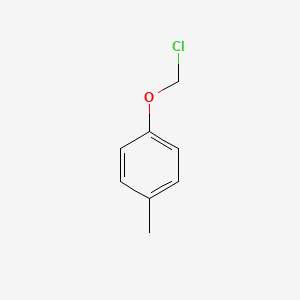![molecular formula C12H19NO2 B8638493 Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B8638493.png)
Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl-
Overview
Description
Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- is a non-canonical amino acid that has gained attention in scientific research due to its unique structure and properties. The compound features an adamantyl group attached to the glycine amino acid, which enhances its binding affinity and stability in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-tricyclo[331One common method includes the use of adamantyl bromide and glycine in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, a commercially viable process involves the use of tert-butoxycarbonyl (Boc) protected intermediates. This method ensures the stability of the compound during synthesis and allows for easier purification . The process includes steps like Boc protection, adamantyl group introduction, and subsequent deprotection to yield the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide as a base in an organic solvent.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the adamantyl group is modified .
Scientific Research Applications
Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- has a wide range of applications in scientific research:
Chemistry: Used as a high-affinity peptide label for monitoring and regulating membrane transport.
Biology: Incorporated into peptides to study protein functions and interactions.
Medicine: Potential use in drug delivery systems due to its stability and binding properties.
Industry: Utilized in the development of biopharmaceuticals and bioimaging agents.
Mechanism of Action
The mechanism by which Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- exerts its effects involves its high-affinity binding to cucurbit7uril (CB7). This binding facilitates the regulation of membrane transport activity and protein functions . The adamantyl group enhances the compound’s stability and binding affinity, making it effective in various biological applications .
Comparison with Similar Compounds
Similar Compounds
Adamantylphenylalanine: Another non-canonical amino acid with a similar adamantyl group.
Adamantylalanine: Features an adamantyl group attached to alanine.
Adamantylglycine derivatives: Various derivatives with modifications to the adamantyl group or glycine backbone.
Uniqueness
Glycine, N-tricyclo[3.3.1.13,7]dec-2-yl- stands out due to its high binding affinity and stability, which are superior to many similar compounds. Its unique structure allows for minimal influence on membrane transport while enabling effective regulation of biological activities .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(2-adamantylamino)acetic acid |
InChI |
InChI=1S/C12H19NO2/c14-11(15)6-13-12-9-2-7-1-8(4-9)5-10(12)3-7/h7-10,12-13H,1-6H2,(H,14,15) |
InChI Key |
PFZMRLJAZFISGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
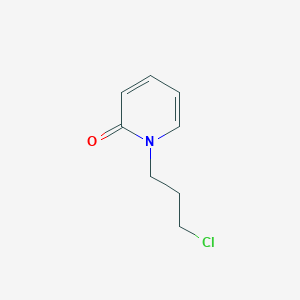
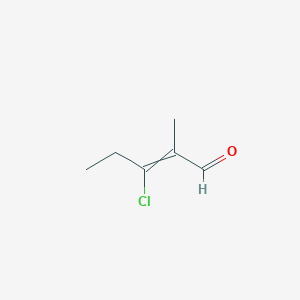
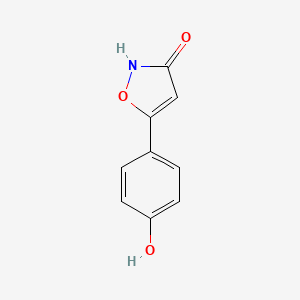
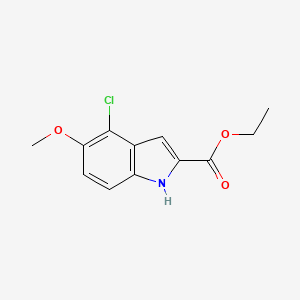
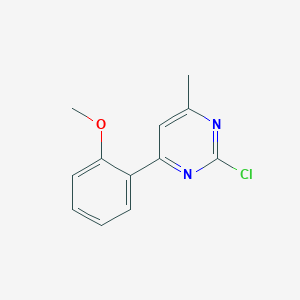
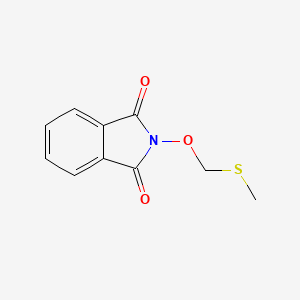
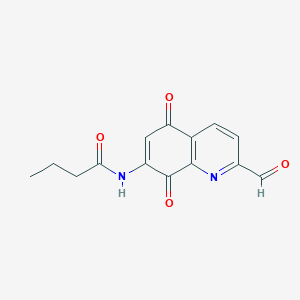
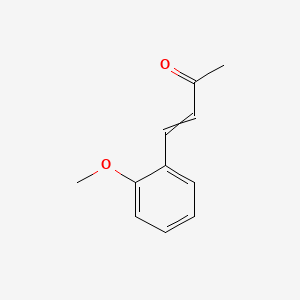
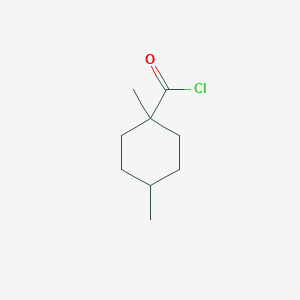
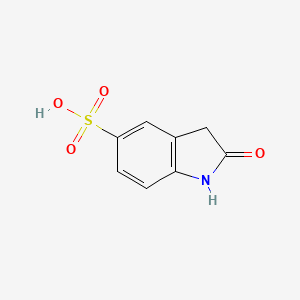
![2-[(R)-4-Hydroxyisoxazolidine-2-carbonyl]benzoic acid methyl ester](/img/structure/B8638488.png)
